molecular formula C14H20N2 B1419250 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine CAS No. 1157983-92-0

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

Cat. No.: B1419250
CAS No.: 1157983-92-0
M. Wt: 216.32 g/mol
InChI Key: WKCGEZCOLSQCQQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine is a piperidine derivative featuring a bicyclic 2,3-dihydro-1H-indenyl substituent at the piperidine nitrogen. This compound, with the CAS number 1157983-92-0, is primarily utilized as a laboratory chemical for scientific research and development, particularly in medicinal chemistry and drug discovery . Its dihydrochloride salt form enhances stability and solubility for experimental applications. The indenyl group introduces rigidity and aromaticity, which may influence binding interactions in biological systems, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14/h1-4,13-14H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCGEZCOLSQCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Indene Derivative

  • Starting Materials : The synthesis typically begins with the preparation of the indene derivative. This can involve the reaction of indene with appropriate reagents to introduce the necessary functional groups for further reactions.
  • Reaction Conditions : The conditions for this step depend on the specific reagents used but often involve heating in the presence of a catalyst.

Step 2: Formation of the Piperidine Ring

  • Starting Materials : Piperidine rings can be formed through various methods, including the aza-Michael reaction, which is an efficient way to introduce nitrogen into the ring.
  • Reaction Conditions : The aza-Michael reaction involves the use of a primary amine and an appropriate electrophile under conditions that facilitate the cyclization to form the piperidine ring.

Analysis of Reaction Conditions

Step Reaction Conditions Reagents Product
1 Heating, catalyst Indene, reagent Indene derivative
2 Primary amine, electrophile, cyclization conditions Piperidine precursor Piperidine ring
3 Reducing agent, solvent Piperidine derivative, amine source Final compound

Research Findings

The synthesis of complex organic compounds like 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine requires careful optimization of reaction conditions to achieve high yields and purity. Techniques such as chromatography and crystallization are often used for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
The compound is being explored as a pharmacophore in the design of drugs targeting the central nervous system (CNS). Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases such as Parkinson's disease.

Organic Synthesis
1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of novel compounds with desired properties.

Material Science
Research indicates potential applications in developing novel materials with specific electronic or optical properties. The unique structure may influence the material's conductivity and light absorption characteristics.

The biological activities of this compound have been extensively studied, revealing several promising effects:

Antimicrobial Activity

Recent studies demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest potential development into antibacterial agents.

Neuropharmacological Effects

The compound's interaction with CNS receptors indicates potential therapeutic applications. It has shown promise in protecting neuronal cells from oxidative stress, which is crucial for neuroprotection.

Case Studies

Several case studies highlight the compound's biological effects:

  • Neuroprotective Effects : In vitro studies indicated that this compound protects neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
  • Antibacterial Efficacy Assessment : Comparative analyses demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting new avenues for drug development.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s piperidin-4-amine core is a common scaffold in medicinal chemistry. Below is a comparison with structurally related analogs:

Compound Name Key Substituents Biological Activity/Application Key Differentiators References
1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine 2,3-Dihydroindenyl group at N1 of piperidine Research intermediate; potential enzyme inhibition (e.g., BChE) Rigid, planar indenyl group enhances hydrophobic interactions
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-Octylphenethyl chain at N1 Selective SphK1 inhibitor (IC50 = 3.6 µM) Long alkyl chain increases lipophilicity and membrane permeability
1-(3-Chloropyridin-2-yl)piperidin-4-amine 3-Chloropyridinyl group at N1 Unspecified (research intermediate) Aromatic chloropyridine enables π-π stacking
1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine Thiazole-methyl group at N1 Unspecified (research intermediate) Heterocyclic thiazole enhances solubility and hydrogen bonding
1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)piperidin-4-ol HCl Trifluoromethyl and aminomethyl groups Synthetic intermediate for p97 ATPase inhibitors Trifluoromethyl improves metabolic stability; aminomethyl adds polarity

Key Findings

Role of the Indenyl Group :

  • The 2,3-dihydroindenyl moiety in the target compound provides a unique combination of rigidity and aromaticity, facilitating interactions with hydrophobic enzyme pockets. For example, derivatives of this compound have been co-crystallized with butyrylcholinesterase (BChE), highlighting its role in enzyme-inhibitor binding .
  • In contrast, RB-005’s octylphenethyl substituent prioritizes lipid membrane penetration, making it suitable for targeting intracellular SphK1 .

The thiazole group in 1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine () increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Selectivity :

  • RB-005 demonstrates selectivity for SphK1 over SphK2 due to its extended alkyl chain, whereas the indenyl-piperidine scaffold in the target compound is associated with broader enzyme interactions (e.g., BChE and p97 ATPase) .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling the indenyl moiety to piperidin-4-amine, similar to methods used for arylpiperazines (). This contrasts with RB-005’s synthesis, which requires alkylation with a phenethyl bromide .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an indene moiety with a piperidine ring, which influences its interactions with biological targets.

The dihydrochloride form of this compound enhances its solubility and stability, making it suitable for various biochemical applications. The synthesis typically involves:

  • Formation of the Indene Moiety : This is achieved through cyclization reactions starting from simple aromatic compounds.
  • Piperidine Ring Formation : Introduced via nucleophilic substitution reactions involving piperidine derivatives.
  • Coupling of Indene and Piperidine : The final compound is formed through reductive amination or similar techniques under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Interaction : It can act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
  • Cell Signaling Pathways : It affects key signaling molecules, leading to alterations in gene expression and cellular metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant effectiveness. For instance:

PathogenMIC (µg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest that the compound could be developed into a novel antibacterial agent .

Neuropharmacological Effects

The compound's interaction with central nervous system (CNS) receptors has been explored for potential therapeutic applications in neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in treating conditions such as Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the biological effects and therapeutic potential of this compound:

  • Study on Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
  • Antibacterial Efficacy Assessment : A comparative analysis showed that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a new direction for drug development.

Research Findings

Research has consistently shown that modifications to the piperidine ring can enhance the biological activity of this compound. For example, substituents on the piperidine ring influence both its binding affinity to targets and its overall pharmacological profile .

Q & A

What analytical methods are recommended for characterizing 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine and its derivatives?

Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a Newcrom R1 column is effective for separating and analyzing this compound. The mobile phase typically includes acetonitrile, water, and phosphoric acid, with formic acid substituted for mass spectrometry compatibility . For structural elucidation, spectroscopic techniques such as UV-Vis spectrophotometry (e.g., tracking oxidation kinetics at 525 nm) and LC-MS for product identification are critical. Computational methods like density functional theory (DFT) can validate reaction intermediates and frontier molecular orbitals .

How can researchers investigate oxidation mechanisms of piperidin-4-amine derivatives using spectroscopic and computational approaches?

Answer:
Kinetic studies under pseudo-first-order conditions (e.g., alkaline permanganate oxidation with Ru(III) catalysis) provide insights into reaction pathways. Spectrophotometric monitoring at 303 K allows determination of rate constants, activation parameters (∆H‡, ∆G‡, ∆S‡), and stoichiometry (e.g., 1:4 substrate-to-oxidant ratio). DFT analysis of frontier electron density (FED) and molecular orbitals helps validate proposed mechanisms, such as the formation of MnO4(OH)²⁻ intermediates and decomposition into products like chlorobenzene .

What safety precautions are required when handling this compound in laboratory settings?

Answer:
While the compound is classified as having "no known hazard" under OSHA standards, standard laboratory precautions apply:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Avoid ignition sources due to potential flammability risks in related analogs (e.g., dihydro-2H-pyran derivatives) .
  • Store in tightly sealed containers away from heat and oxidizers. Emergency protocols should include access to safety showers and eye-wash stations .

How can contradictions in kinetic data during oxidation studies of piperidin-4-amine derivatives be resolved?

Answer:
Contradictions may arise from variable substrate concentrations, ionic strength effects, or catalyst activity. To address these:

  • Maintain consistent ionic strength (e.g., 0.01 mol dm⁻³ using KNO₃) to isolate rate dependencies.
  • Validate stoichiometric ratios (e.g., 1:4 via LC-MS product analysis) to confirm reaction completeness.
  • Replicate experiments under controlled temperatures (e.g., 303 K) and compare computational predictions (DFT) with experimental activation parameters .

What synthetic routes are available for preparing this compound derivatives?

Answer:
Key methods include:

  • Schiff base formation : Condensation of primary amines with carbonyl compounds under solvent-free conditions, followed by reduction .
  • Catalytic functionalization : Use of Ru(III) to facilitate oxidative coupling or alkylation reactions .
  • Solid-phase synthesis : Employing building blocks like 1-(pyridin-2-yl)piperidin-4-amine dihydrochloride for modular derivatization .

How does substitution on the piperidine ring influence the biological activity of these compounds?

Answer:
Substituents modulate interactions with biological targets:

  • Electron-withdrawing groups (e.g., nitrobenzyl in 1-(3-nitrobenzyl)piperidin-4-amine) enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic moieties (e.g., dihydroindenyl) improve blood-brain barrier penetration, relevant for antipsychotic or cognition-enhancing drugs .
  • Fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) exhibit enzyme inhibition (e.g., cholinesterase), useful in neurodegenerative disease research .

What computational tools are used to predict the reactivity of piperidin-4-amine derivatives in drug discovery?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict electron transfer pathways during oxidation or binding interactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite.
  • QSAR models : Correlate structural features (e.g., logP, substituent electronegativity) with pharmacological activity .

How are spectral and crystallographic data utilized in structural validation of these compounds?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles, confirming stereochemistry (e.g., E/Z configurations in Schiff bases) .
  • NMR spectroscopy : Assigns proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and quantifies purity.
  • Mass spectrometry : Verifies molecular ions (e.g., [M+H]+ for C12H17N3O2·2HCl at m/z 308.20) and fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 2
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1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

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